ロレディプロン

概要

説明

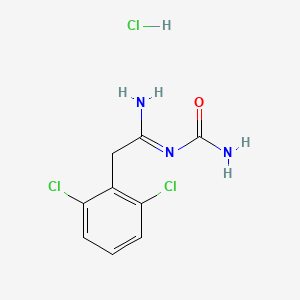

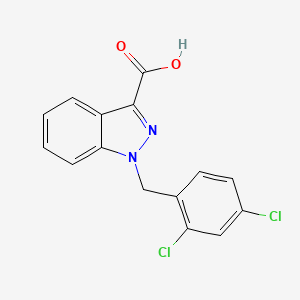

Lorediplon is a nonbenzodiazepine of the pyrazolopyrimidine family . It is currently under clinical evaluation as a treatment for insomnia . It selectively binds to the α1 subunit of the GABA A receptor .

Molecular Structure Analysis

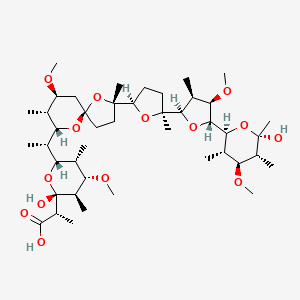

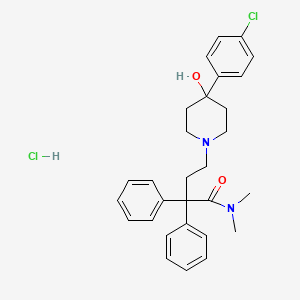

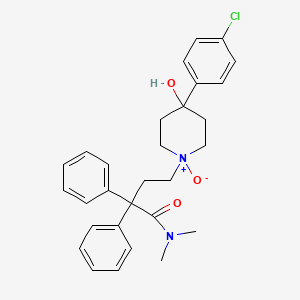

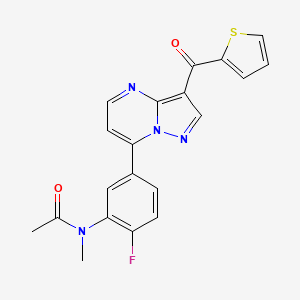

The molecular formula of Lorediplon is C20H15FN4O2S . It has a molar mass of 394.42 g·mol−1 .

Chemical Reactions Analysis

Lorediplon acts on the GABA A receptor and has shown potent sedative effects in animals . It has much less potent activity on inhibition of muscular tone .

Physical And Chemical Properties Analysis

Lorediplon has a molecular weight of 394.42 . It should be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .

科学的研究の応用

不眠症の治療

ロレディプロンは、非ベンゾジアゼピン(BZD)系の不眠症治療薬として、最良クラスの薬剤となる可能性を秘めて開発されています . 本剤は、有効性、睡眠維持と質の向上、忍容性、およびこのクラスの他の治療薬に関連する翌日残存効果がないという点で有望な結果を示しています .

第II相臨床試験

ロレディプロンの有効性、安全性、および忍容性プロファイルを評価するため、第IIa相臨床試験を実施しました . この試験は、原発性不眠症の成人患者を対象とした、ロレディプロンの2用量を比較した、二重盲検、ランダム化、プラセボ対照クロスオーバー、用量探索試験でした .

他の薬剤との比較

ロレディプロンは、前臨床および臨床試験において、他の非BZD受容体アゴニスト(ゾルピデムなど)と比較して、強力な催眠作用と延長された全身半減期を示しています .

特許取得可能性

ロレディプロンは、その化学構造と生物学的データに基づいて、特許取得可能性のすべての基準を満たすことが判明しており、物質の組成に関する特許は、一部の国ではすでに付与されており、他の国では審査中です .

商品化

スペインの非公開製薬会社であるフェレール社は、ロレディプロンの世界的な臨床開発と商品化をさらに推進するため、パートナーを積極的に探しています . フェレール社は、韓国のイルドン製薬株式会社と英国のエルゴメッド臨床研究株式会社と2つの契約を締結し、不眠症患者のロレディプロンのさらなる臨床試験を支援しています .

作用機序

Target of Action

Lorediplon is a novel non-benzodiazepine hypnotic drug that acts as a modulator of the GABAA receptor . It selectively binds to the α1 subunit of the GABAA receptor . The GABAA receptor is an ionotropic receptor and ligand-gated ion channel which plays a major role in inhibitory neurotransmission in the brain.

Mode of Action

Lorediplon, by binding to the α1 subunit of the GABAA receptor, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) on GABAA receptors . This results in increased chloride ion influx leading to hyperpolarization of the neuron. This hyperpolarization makes the neurons less likely to fire, thus decreasing neuronal excitability and leading to the sedative effects observed .

Biochemical Pathways

The primary biochemical pathway affected by Lorediplon is the GABAergic system. By modulating the GABAA receptor, Lorediplon enhances the inhibitory effects of GABA in the central nervous system. This results in a decrease in neuronal excitability and produces a calming effect, which can help to induce sleep .

Pharmacokinetics

After oral administration, Lorediplon is rapidly absorbed from the gastrointestinal tract, reaching maximum plasma concentrations at approximately 2 hours . The pharmacokinetic profile of Lorediplon is dose-related and linear . Lorediplon is mainly metabolized through CYP3A4, and four major metabolites have been identified across a range of species .

Result of Action

The molecular and cellular effects of Lorediplon’s action primarily involve the modulation of GABAA receptor activity, leading to decreased neuronal excitability. In animals, Lorediplon has shown potent sedative effects and much less potent activity on inhibition of muscular tone . The sleep induced by Lorediplon is less fragmented and more physiological than that induced by Zolpidem .

将来の方向性

Lorediplon is currently under clinical evaluation and has the potential to become the best-in-class GABA A acting hypnotic and a major player in the treatment of insomnia and related disorders . A Phase IIa clinical trial is being carried out to test the efficacy, safety, and tolerability profile of Lorediplon in adult patients with insomnia disorder .

生化学分析

Biochemical Properties

Lorediplon plays a significant role in biochemical reactions by modulating the GABA(_A) receptor. It interacts with the α1 subunit of the GABA(_A) receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the central nervous system . This interaction leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability .

Cellular Effects

Lorediplon exerts potent sedative effects on various types of cells, particularly neurons. It influences cell function by enhancing GABAergic transmission, which leads to decreased neuronal activity . This modulation of GABA(_A) receptors affects cell signaling pathways, gene expression, and cellular metabolism. Lorediplon has been shown to induce sleep with minimal next-day hangover effects and low risk of physical dependence .

Molecular Mechanism

At the molecular level, Lorediplon binds selectively to the α1 subunit of the GABA(_A) receptor . This binding enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of neurons . The resulting inhibition of neuronal activity contributes to the sedative and hypnotic effects of Lorediplon. Additionally, Lorediplon does not significantly affect muscular tone, making it a promising candidate for treating insomnia without causing muscle relaxation .

Temporal Effects in Laboratory Settings

In laboratory settings, Lorediplon has demonstrated stability and sustained effects over time. Preclinical in vivo studies have shown that Lorediplon maintains its sedative effects without the development of tolerance after five days of continuous daily treatment . The drug’s stability and low risk of degradation contribute to its consistent efficacy in inducing sleep .

Dosage Effects in Animal Models

Lorediplon exhibits dose-dependent effects in animal models. Higher doses of Lorediplon result in more pronounced sedative effects, while lower doses produce milder sedation . No significant toxic or adverse effects have been observed at therapeutic doses, and the drug has shown a low risk of physical dependence and next-day hangover effects .

Metabolic Pathways

Lorediplon is primarily metabolized through the cytochrome P450 enzyme CYP3A4 . Four major metabolites have been identified: monohydroxy Lorediplon, N-desmethyl Lorediplon, N-desacetyl Lorediplon, and N-desmethyl and N-desacetyl Lorediplon . These metabolites are formed through oxidation and demethylation reactions, and Lorediplon is unlikely to cause significant induction or inhibition of the P450 system .

Transport and Distribution

After oral administration, Lorediplon is rapidly absorbed from the gastrointestinal tract and reaches maximum plasma concentrations within approximately two hours . The drug is distributed throughout the body, with a particular affinity for the central nervous system due to its ability to cross the blood-brain barrier . Lorediplon is transported and localized within neurons, where it exerts its sedative effects .

Subcellular Localization

Lorediplon is primarily localized within the synaptic cleft, where it interacts with the GABA(_A) receptors on the postsynaptic membrane . This subcellular localization is crucial for its function as a modulator of GABAergic transmission. The drug’s targeting to specific compartments within neurons ensures its efficacy in enhancing inhibitory neurotransmission and promoting sleep .

特性

IUPAC Name |

N-[2-fluoro-5-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O2S/c1-12(26)24(2)17-10-13(5-6-15(17)21)16-7-8-22-20-14(11-23-25(16)20)19(27)18-4-3-9-28-18/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPOCLFSADOXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=C(C=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238684 | |

| Record name | Lorediplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917393-39-6 | |

| Record name | Lorediplon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917393-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lorediplon [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917393396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lorediplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOREDIPLON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKU6Z23NSY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。